2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid
Description
This compound is a Boc-protected amino acid derivative featuring a 4-fluoro-3-(trifluoromethyl)phenyl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling selective reactivity during synthetic processes. The aromatic ring’s fluorinated and trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications such as protease inhibitor design or peptidomimetic synthesis .
Properties
Molecular Formula |
C15H17F4NO4 |
|---|---|
Molecular Weight |
351.29 g/mol |
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H17F4NO4/c1-14(2,3)24-13(23)20-11(12(21)22)7-8-4-5-10(16)9(6-8)15(17,18)19/h4-6,11H,7H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
RCBJMUWDFFJUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of an amino acid precursor with a Boc group, followed by the introduction of the fluorinated aromatic ring through a series of coupling reactions. The final step usually involves the deprotection of the Boc group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction optimization, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Reaction Types and Mechanisms
This compound, a Boc-protected amino acid derivative, undergoes reactions typical of amino acids with trifluoromethyl (CF₃) and fluorine substituents. Key reaction pathways include:
Amino Group Deprotection
The tert-butoxycarbonyl (Boc) group is labile under acidic conditions, enabling selective deprotection. For example:
-
Reaction : Acid-catalyzed hydrolysis (e.g., TFA in DCM or HCl in dioxane).
-
Outcome : Liberation of the free amino group.
-
Role of CF₃ : The trifluoromethyl group at the 3-position stabilizes the phenyl ring via electron-withdrawing effects, potentially influencing reaction kinetics .
Peptide Bond Formation
The carboxylic acid moiety can participate in amide coupling reactions:
-
Reagents : Carbodiimides (e.g., EDCl), coupling agents (e.g., HOBt), or mixed anhydrides.
-
Conditions : Room temperature to reflux in DMF or THF.
-
Example : Coupling with amines or activated esters to form peptide derivatives .
Trifluoromethyl Group Stability
The CF₃ substituent is chemically inert under standard conditions, resisting hydrolysis, oxidation, or nucleophilic substitution. This stability is critical for maintaining structural integrity during synthetic steps .
Fluorine Substituent Reactivity
The fluorine at the 4-position may influence aromatic reactivity:
-
Nucleophilic Aromatic Substitution : Possible under strongly basic or acidic conditions due to electron-withdrawing effects of CF₃ and F .
-
Electrophilic Substitution : Reduced likelihood due to deactivation of the aromatic ring by electron-withdrawing groups.
Reaction Conditions and Reagents
Role of CF₃ and F Substituents
-
Biochemical Stability : The CF₃ group enhances metabolic stability, a feature observed in FDA-approved drugs like Sorafenib .
-
Steric Effects : The bulky CF₃ group may hinder certain reactions (e.g., nucleophilic attack) but facilitates regioselective transformations.
Research Findings and Limitations
-
Synthetic Challenges : The presence of multiple electron-withdrawing groups (CF₃, F) may reduce the compound’s reactivity in electrophilic aromatic substitution but could facilitate directed ortho-metalation .
-
Analytical Considerations : Mass spectrometry or NMR would be critical for verifying reaction outcomes, as the CF₃ and F groups introduce complex splitting patterns .
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group can be selectively removed under acidic conditions, revealing an active amino group that can participate in various biochemical reactions. The fluorinated aromatic ring can interact with hydrophobic pockets in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ primarily in aromatic substituents and stereochemistry, impacting physicochemical properties and synthetic routes.
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 4-fluoro-3-(trifluoromethyl)phenyl group combines two electron-withdrawing substituents, increasing aromatic ring electrophilicity and overall compound lipophilicity (logP). In contrast, the 4-methoxy analogue (electron-donating) exhibits reduced logP and enhanced solubility .
- Stereochemical Complexity : The compound in introduces a hydroxyl group and distinct stereochemistry (2R,3R), which may influence hydrogen-bonding interactions and metabolic pathways .
Key Observations :
- Boc Protection Universality : All analogues employ Boc protection, but coupling agents vary. For example, EDC·HCl/HOBt is used for amide bond formation in , whereas LiOH-mediated deprotection is common in carboxylic acid generation .
- Purification Challenges : The trifluoromethyl group in the target compound may necessitate advanced purification (e.g., HPLC) due to increased steric hindrance and hydrophobicity, contrasting with simpler analogues purified via acid precipitation .
Biological Activity
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid, also known as a derivative of amino acids with significant biological activity, has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group, which are known to enhance biological properties.
Chemical Structure and Properties
- Molecular Formula : C15H20F3N2O4
- Molecular Weight : 297.322 g/mol
- CAS Number : 2512205-23-9
- SMILES Notation : CC(C)(C)OC(=O)c1ccc(NC(C)(C)C(=O)O)cc1F
The presence of the trifluoromethyl group is particularly noteworthy as it is associated with increased lipophilicity and metabolic stability, factors that can influence the pharmacokinetics of the compound.
The compound has been studied for its role as an inhibitor of various enzymes, including tryptophan hydroxylase (TPH), which is involved in serotonin synthesis. Inhibition of TPH can have implications in treating conditions like obesity and mood disorders by modulating serotonin levels.
In Vitro Studies
A study highlighted the compound's ability to inhibit TPH with an IC50 value of 37 nM, demonstrating significant potency in vitro. The compound showed stability in liver microsomes and did not significantly inhibit cytochrome P450 enzymes, indicating a favorable metabolic profile for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the para position of the phenolic ring can lead to enhanced inhibitory activity. For instance, compounds with additional substitutions showed increased potency, suggesting that the electronic and steric properties of substituents are critical for biological activity .
Case Study 1: Obesity Treatment
In animal models, administration of the compound resulted in reduced body weight gain and decreased fat accumulation. The mechanism was attributed to its action on peripheral TPH without crossing the blood-brain barrier (BBB), making it a promising candidate for treating obesity without central nervous system side effects .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound had a reasonable area under the curve (AUC), indicating good systemic exposure. However, it was noted that due to its low permeability, it could not effectively penetrate the BBB, which may limit its central effects but enhance peripheral action .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 297.322 g/mol |
| IC50 (TPH Inhibition) | 37 nM |
| Stability in Liver Microsomes | 99% retention after 30 min |
| BBB Penetration | None detected |
Q & A
Q. What are the optimal synthetic routes for preparing 2-((tert-butoxycarbonyl)amino)-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid?
The synthesis typically involves Boc-protection of an amino group and coupling to a substituted phenylpropanoic acid backbone. A validated method for analogous compounds (e.g., (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid) includes:
- Reaction conditions : Use of di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine (TEA) as a base at room temperature .
- Workup : Partitioning between water and DCM, drying with Na₂SO₄, and concentration under vacuum. Yields >90% are achievable for intermediates .
- Challenges : Steric hindrance from the trifluoromethyl group may require extended reaction times or elevated temperatures.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical methods :
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 210–254 nm to assess purity (>95% recommended for biological assays).
- NMR : ¹H/¹³C NMR to confirm Boc-group retention (δ ~1.4 ppm for tert-butyl protons) and aromatic substitution patterns (e.g., coupling constants for fluorine in the 4-fluoro group) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and rule out deprotection or side reactions .
Q. What are the key stability considerations for storage and handling?
- Storage : -20°C under inert atmosphere (argon/nitrogen) to prevent Boc-group hydrolysis. Desiccants are critical to avoid moisture-induced degradation .
- Decomposition risks : Acidic or basic conditions accelerate Boc deprotection. Avoid prolonged exposure to solvents like DMSO, which may catalyze degradation .
Advanced Research Questions
Q. How does the 4-fluoro-3-(trifluoromethyl)phenyl moiety influence enzyme inhibition or receptor binding?
- Mechanistic insights : The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates lipophilicity (LogP), impacting membrane permeability. Fluorine’s electronegativity can strengthen hydrogen bonding with target proteins (e.g., kinases or proteases) .
- Case study : Analogous compounds with trifluoromethyl groups show enhanced binding affinity to enzymes like trypsin-like proteases (Kᵢ values in nM range) .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
- Data analysis framework :
- Structural comparisons : Use X-ray crystallography or molecular docking to identify steric/electronic effects of substituents (e.g., 3-trifluoromethyl vs. 4-fluoro in binding pockets) .
- Pharmacokinetic profiling : Compare metabolic half-lives (t½) in microsomal assays to isolate stability-related discrepancies .
- Example : A derivative lacking the 4-fluoro group showed reduced cellular uptake (Caco-2 assay), highlighting fluorine’s role in bioavailability .
Q. How can computational modeling optimize this compound for target-specific drug design?
- Methods :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for covalent inhibitor design.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., G-protein-coupled receptors) to assess binding persistence over 100-ns trajectories .
- Outcome : Simulations of analogous Boc-protected compounds revealed stable hydrogen bonds with catalytic residues (e.g., serine in hydrolases) .
Methodological Recommendations
- Synthetic optimization : Screen coupling reagents (e.g., DCC vs. EDC) to improve yields for sterically hindered intermediates .
- Biological assays : Use surface plasmon resonance (SPR) for real-time kinetic analysis of target binding .
- Contradiction resolution : Employ orthogonal analytical techniques (e.g., ¹⁹F NMR) to track fluorine-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
